molecular formula C20H22BF4NO B2618319 (E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate CAS No. 1439934-11-8

(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate

Cat. No. B2618319
CAS RN: 1439934-11-8
M. Wt: 379.21
InChI Key: CPJFXPUJRZJKGW-IERUDJENSA-N
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Description

(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate, commonly known as MitoBloCK-7, is a fluorescent dye that is used in various biological applications. It is a highly potent and selective inhibitor of mitochondrial complex II, which is involved in the electron transport chain. MitoBloCK-7 has gained significant attention in recent years due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Electrochemical Applications

One significant application of tetrafluoroborate-related compounds is in the field of electrochemistry, particularly for electric double layer capacitor (EDLC) applications. Sato, Masuda, and Takagi (2004) explored the electrochemical properties of an aliphatic quaternary ammonium salt combined with tetrafluoroborate, demonstrating its potential as a practically useful ionic liquid for electrochemical capacitors due to its wide potential window and high ionic conductivity. This research underlines the compound's suitability for high-performance energy storage devices (Sato, Masuda, & Takagi, 2004).

Nonlinear Optical Materials

In the field of integrated photonics and optical data storage, the synthesis and characterization of new benzo[e]indol salts, which are related to the core structure of the queried compound, have shown significant potential. Wen et al. (2020) synthesized iodide salts with benzo[e]indol cations that exhibit remarkable second harmonic generations, indicating their importance in nonlinear optical applications. These materials could be pivotal in advancing technologies in optical information processing and storage (Wen et al., 2020).

Polymer Science

In polymer science, the compound's related ionic liquid tetrafluoroborates have been investigated for their potential in cationic polymerization. Perkowski, You, and Nicewicz (2015) demonstrated metal-free, visible light-initiated, living cationic polymerization of 4-methoxystyrene, highlighting the control over molecular weight and dispersity achieved through this innovative approach. This work suggests potential applications in the precise synthesis of polymers with tailored properties (Perkowski, You, & Nicewicz, 2015).

Photochemistry

In photochemistry, the compound's framework has been explored for its role in photoinitiated polymerization processes. Zhang et al. (2014) utilized a related 2-(4-methoxystyryl) compound as a photoinitiator for the free radical photopolymerization of (meth)acrylates under LED irradiation. This research showcases the potential of such compounds in enabling efficient polymerization processes under visible light, a promising avenue for developing sustainable and energy-efficient polymer production techniques (Zhang et al., 2014).

properties

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22NO.BF4/c1-20(2)16-10-6-7-11-17(16)21(3)19(20)14-13-15-9-5-8-12-18(15)22-4;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1/b14-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJFXPUJRZJKGW-IERUDJENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate

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